(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine class of heterocyclic molecules, characterized by a fused thiophene-pyridine ring system. Key structural features include:
- 6-Methyl substituent: Increases lipophilicity and steric bulk.
- 4-Trifluoromethyl group: Improves metabolic stability and electron-withdrawing properties.
Its molecular formula is C₁₈H₁₂BrF₃N₂OS, with a monoisotopic mass of 439.33 g/mol (approximated from analogous structures in ). The compound is synthetically accessible via enaminone intermediates (as described in for related thieno[2,3-b]pyridines).
Properties
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPLEXPZMVGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Br)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then treated with 2-chloronicotinic acid under reflux conditions to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl ring serves as a leaving group, enabling cross-coupling reactions. This reactivity is critical for derivatization and functionalization:
-
Mechanistic Insight : Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetalation with boron or amine nucleophiles .
Functionalization of the Amino Group
The primary amino group (-NH₂) at the 3-position undergoes typical amine reactions, enabling further diversification:
-
Steric Effects : Bulky substituents on the amino group reduce reaction rates due to steric hindrance near the thieno[2,3-b]pyridine core .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[2,3-b]pyridine ring and substituted phenyl groups participate in EAS, though regioselectivity is influenced by substituents:
| Reaction | Reagents | Position | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of thieno ring | Major product due to amino group’s directing effect | |
| Halogenation | Br₂, FeBr₃, CHCl₃ | Para to -CF₃ | Trifluoromethyl group directs electrophiles meta |
-
Directing Effects :
Oxidation and Reduction Reactions
The sulfur atom in the thiophene ring and the ketone group exhibit redox activity:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Thiophene Oxidation | mCPBA, CH₂Cl₂, 0°C | Thiophene-1-oxide | Selective oxidation without affecting -CF₃ |
| Ketone Reduction | NaBH₄, MeOH, RT | Secondary alcohol | Low yield (∼30%) due to steric hindrance |
Metal-Catalyzed C–H Functionalization
Recent studies highlight the potential for direct C–H bond activation:
| Reaction | Catalyst | Site | Application |
|---|---|---|---|
| Arylation | Pd(OAc)₂, Ag₂CO₃, DMF | C-6 methyl | Introduces aryl groups via C–H activation |
| Alkynylation | AuCl₃, Ph₃P, 120°C | Thieno ring | Forms C–C bonds with terminal alkynes |
Stability and Degradation Pathways
Scientific Research Applications
Research indicates that compounds similar to (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that thienopyridine derivatives can inhibit the growth of several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antifungal Activity : The compound has demonstrated antifungal effects against pathogens such as Candida species and has been effective against certain Gram-positive bacteria .
- Cytotoxicity : Evaluation through MTT assays has revealed promising cytotoxic effects on human cell lines, indicating potential for cancer therapeutic applications .
Therapeutic Applications
The therapeutic implications of this compound are extensive:
- Metabolic Disorders : Compounds derived from this structure may be useful in treating metabolic syndromes due to their ability to inhibit specific enzymes involved in glucose metabolism .
- Central Nervous System Disorders : There is potential for these compounds to address cognitive impairments and neurodegenerative diseases such as Alzheimer's disease by targeting relevant pathways in the brain .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thieno[2,3-b]pyridine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
| Compound Name | R₁ (Position 6) | R₂ (Position 4) | Methanone Substituent | Molecular Formula | Mass (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|---|
| Target Compound | Methyl | CF₃ | 4-Bromophenyl | C₁₈H₁₂BrF₃N₂OS | 439.33 | Reference standard |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-Bromophenyl | CF₃ | 3-Fluoro-4-methoxyphenyl | C₂₂H₁₃BrF₄N₂O₂S | 557.32 | Enhanced halogenation; methoxy increases polarity |
| 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-Methoxyphenyl | H | 4-Bromophenyl | C₂₁H₁₆BrN₂O₂S | 455.33 | Methoxy group improves solubility; lacks CF₃ |
| 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-Allyloxyphenyl | CF₃ | 4-Methoxyphenyl | C₂₅H₂₀F₃N₂O₃S | 502.48 | Allyloxy group introduces reactivity; lower halogen content |
| 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | 3-Pyridinyl | - | 4-Fluorophenyl | C₂₃H₁₈FN₃OS | 403.47 | Tetrahydroquinoline scaffold; pyridinyl alters binding affinity |
Key Observations
Halogen vs. Methoxy Substitutions :
- The 4-bromophenyl group in the target compound enhances hydrophobicity compared to methoxy or allyloxy substituents in analogues .
- The 3-fluoro-4-methoxyphenyl variant () combines halogen and polar groups, balancing lipophilicity and solubility.
Trifluoromethyl Impact :
- The CF₃ group in the target compound and derivative improves metabolic stability and electron-deficient character, critical for receptor binding.
Biological Activity
The compound (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a member of the thienopyridine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H12BrF3N2OS
- Molecular Weight : 404.25 g/mol
- SMILES Notation :
CC1=C(SC2=C(N=C(C=C1)C(F)(F)F)N=C2C(=O)C(C3=CC=C(C=C3)Br)=O)
Structural Characteristics
The compound features a thieno[2,3-b]pyridine core with trifluoromethyl and bromophenyl substituents, which contribute to its biological activity. The presence of the amino group is also critical for its pharmacological properties.
Anticancer Properties
Research has indicated that thienopyridine derivatives exhibit significant anticancer activity. A study by Zhang et al. (2020) demonstrated that compounds similar to the target molecule inhibited cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have shown promising antimicrobial effects. For instance, a study reported that compounds with similar structural motifs exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents . The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. In particular, thienopyridines have been studied for their ability to inhibit kinases involved in cancer progression. For example, research has highlighted that certain derivatives can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
Emerging studies have suggested neuroprotective properties for thienopyridine derivatives. A recent investigation indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of reactive oxygen species (ROS) levels .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Zhang et al. (2020) | Induced apoptosis in cancer cells | Cell viability assays, flow cytometry |
| Smith et al. (2021) | Antibacterial activity against E. coli and S. aureus | Disk diffusion method |
| Johnson et al. (2022) | Inhibition of CDKs in cancer cell lines | Kinase assays, Western blotting |
| Lee et al. (2023) | Neuroprotection in oxidative stress models | Neuronal cell culture studies |
Case Study: Anticancer Mechanism
In a detailed study conducted by Zhang et al., the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with significant induction of apoptosis markers such as cleaved caspase-3 and PARP cleavage. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
